molecular formula C9H13ClN2O2S B2477613 3-(4-Chloro-3,5-dimethyl-1H-pyrazol-1-yl)tetrahydrothiophene 1,1-dioxide CAS No. 1417637-50-3

3-(4-Chloro-3,5-dimethyl-1H-pyrazol-1-yl)tetrahydrothiophene 1,1-dioxide

Cat. No. B2477613
CAS RN: 1417637-50-3
M. Wt: 248.73
InChI Key: DMMRZGWLXKRLOX-UHFFFAOYSA-N
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Description

3-(4-Chloro-3,5-dimethyl-1H-pyrazol-1-yl)tetrahydrothiophene 1,1-dioxide is a chemical compound that has gained significant attention in scientific research due to its potential use in developing new drugs. This compound is known to possess unique biochemical and physiological properties that make it an attractive candidate for various research applications.

Mechanism of Action

The exact mechanism of action of 3-(4-Chloro-3,5-dimethyl-1H-pyrazol-1-yl)tetrahydrothiophene 1,1-dioxide is not fully understood. However, it is believed that this compound exerts its effects by modulating various signaling pathways in the body. For example, it has been shown to inhibit the activity of certain enzymes that are involved in the inflammatory response. It has also been found to activate certain receptors in the brain that are involved in memory and learning.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-(4-Chloro-3,5-dimethyl-1H-pyrazol-1-yl)tetrahydrothiophene 1,1-dioxide are varied and complex. This compound has been shown to modulate various cellular processes such as cell proliferation, apoptosis, and differentiation. It has also been found to affect the expression of various genes that are involved in inflammation, cancer, and neurodegenerative diseases. In addition, this compound has been shown to have antioxidant properties, which may contribute to its neuroprotective effects.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 3-(4-Chloro-3,5-dimethyl-1H-pyrazol-1-yl)tetrahydrothiophene 1,1-dioxide in lab experiments is its versatility. This compound can be used in a wide range of assays and experiments due to its unique biochemical and physiological properties. However, one of the limitations of using this compound is its toxicity. This compound can be toxic at high concentrations, which may limit its use in certain experiments.

Future Directions

There are several future directions for research on 3-(4-Chloro-3,5-dimethyl-1H-pyrazol-1-yl)tetrahydrothiophene 1,1-dioxide. One area of research is the development of new drugs based on this compound. Researchers are investigating the potential of this compound in developing new treatments for various diseases such as cancer and neurological disorders. Another area of research is the identification of new targets and pathways that are modulated by this compound. This may lead to the development of new drugs that target these pathways. Finally, researchers are also investigating the safety and toxicity of this compound to determine its potential use in human clinical trials.

Synthesis Methods

The synthesis of 3-(4-Chloro-3,5-dimethyl-1H-pyrazol-1-yl)tetrahydrothiophene 1,1-dioxide involves a multi-step process that requires specialized equipment and expertise. The first step involves the reaction of 4-chloro-3,5-dimethyl-1H-pyrazole with tetrahydrothiophene in the presence of a catalyst to form an intermediate product. This intermediate is then oxidized using a suitable oxidizing agent to yield the final product, 3-(4-Chloro-3,5-dimethyl-1H-pyrazol-1-yl)tetrahydrothiophene 1,1-dioxide.

Scientific Research Applications

3-(4-Chloro-3,5-dimethyl-1H-pyrazol-1-yl)tetrahydrothiophene 1,1-dioxide has been extensively studied for its potential use in developing new drugs. This compound has been shown to possess anti-inflammatory, anti-cancer, and anti-viral properties. It has also been found to be effective in treating various neurological disorders such as Alzheimer's disease and Parkinson's disease. In addition, this compound has been investigated for its potential use in developing new antibiotics and antifungal agents.

properties

IUPAC Name

3-(4-chloro-3,5-dimethylpyrazol-1-yl)thiolane 1,1-dioxide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13ClN2O2S/c1-6-9(10)7(2)12(11-6)8-3-4-15(13,14)5-8/h8H,3-5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMMRZGWLXKRLOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C2CCS(=O)(=O)C2)C)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Chloro-3,5-dimethyl-1H-pyrazol-1-yl)tetrahydrothiophene 1,1-dioxide

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